1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane

Catalog No.
S522117
CAS No.
31255-26-2
M.F
C8H16Br2O3
M. Wt
320.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethan...

CAS Number

31255-26-2

Product Name

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane

IUPAC Name

1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane

Molecular Formula

C8H16Br2O3

Molecular Weight

320.02 g/mol

InChI

InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2

InChI Key

IJFMWHWXEBUOKR-UHFFFAOYSA-N

SMILES

C(COCCBr)OCCOCCBr

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG3-bromide

Canonical SMILES

C(COCCBr)OCCOCCBr

Description

The exact mass of the compound 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane is 317.9466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Fluorescence Microscopy

Application in Squarine Dye Synthesis

Application as a Surfactant

Application in Organic Synthesis

Application in Pharmaceuticals, Agrochemicals, and Dyestuff

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane is a complex organic compound characterized by a branched structure featuring multiple ether linkages and bromine substituents. Its molecular formula is C8H16Br4O4C_8H_{16}Br_4O_4, and it has a molecular weight of approximately 407.03 g/mol. The compound appears as a clear, colorless to pale yellow liquid, which is typical for many brominated ethers. It serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

The compound is notable for its reactivity due to the presence of bromine atoms, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Esterification: The hydroxyl groups may facilitate ester formation with carboxylic acids under acidic conditions.
  • Dehydrohalogenation: Under strong bases, the compound can undergo elimination reactions to form alkenes.

These reactions are crucial for synthesizing more complex molecules used in medicinal chemistry and material science .

The synthesis of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane typically involves multi-step reactions starting from simpler bromoalkanes or ethers. A general procedure includes:

  • Starting Materials: Using bromoethanol and ethylene glycol derivatives as precursors.
  • Bromination: Employing reagents such as phosphorus tribromide to introduce bromine atoms into the structure.
  • Ether Formation: Utilizing Williamson ether synthesis to create the ether linkages through nucleophilic substitution.
  • Purification: The product is purified using standard techniques such as distillation or chromatography to obtain high purity for further applications .

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane finds applications primarily in:

  • Organic Synthesis: Used as an intermediate in the preparation of pharmaceuticals and bioactive molecules.
  • Material Science: Potential use in the development of polymeric materials due to its ether functionalities.
  • Agrochemicals: As a precursor for developing herbicides and pesticides .

Several compounds exhibit structural similarities to 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, including:

Compound NameMolecular FormulaKey Features
1-Bromo-3-bromopropyl etherC6H12Br3OContains three bromine atoms; used in synthesis.
1-Bromo-2-methoxyethyl etherC5H11BrOSimpler structure; common solvent applications.
Diethylene glycol dimethyl etherC6H14O3Non-brominated; used in various industrial applications.
Polyethylene glycol dibromideC8H16Br4O4Similar properties; used in bioconjugation studies.

Uniqueness

The uniqueness of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane lies in its highly branched structure with multiple bromine substituents, which enhances its reactivity compared to simpler ethers. This complexity allows for diverse synthetic applications and potential biological interactions that are not present in less substituted or linear compounds .

Halogenation Strategies for Bromo-Polyethylene Glycol Derivatives

The synthesis of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, commonly referred to as bromo-polyethylene glycol triethylene glycol or bromo-PEG3 derivatives, relies primarily on halogenation strategies that ensure efficient bromine incorporation while maintaining the integrity of the polyether backbone [1] [2]. The molecular formula C8H16Br2O3 with a molecular weight of 320.02 g/mol represents a symmetrical dibrominated compound where both terminal hydroxyl groups of the triethylene glycol precursor have been converted to bromine substituents [3] [2].

Phosphorus Tribromide Methodology

Phosphorus tribromide (PBr3) represents one of the most established halogenation approaches for converting polyethylene glycol hydroxyl groups to bromides [4]. The mechanism involves a nucleophilic substitution reaction where PBr3 acts as both the brominating agent and an activator for the hydroxyl groups. The reaction typically proceeds according to the stoichiometric relationship PBr3 + 3ROH → 3RBr + HP(O)(OH)2, where each PBr3 molecule can brominate three hydroxyl groups [4]. For triethylene glycol derivatives, the reaction is conducted at 0°C to room temperature over 14 hours, achieving yields in the range of 75-85% [5]. The use of an inert atmosphere and careful temperature control prevents side reactions and ensures selective mono-bromination at each terminal position [4].

XtalFluor-E Mediated Bromination

A more recent and highly efficient approach employs XtalFluor-E ([Et2NSF2]BF4) in combination with tetrabutylammonium bromide (TBAB) and 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) [6] [7]. This methodology demonstrates exceptional efficiency with quantitative conversion of hydroxyl groups to bromides. The optimal reaction conditions involve a feed ratio of [OH]:[XtalFluor-E]:[TBAB]:[DBU] = 1:5:5:5 in dichloromethane at room temperature for 24 hours [6]. The mechanism involves the formation of diethylaminosulfur bromodifluoride intermediate, followed by nucleophilic substitution of the alkoxy-N,N-dialkylaminodifluorosulfane intermediate, ultimately releasing the desired alkyl bromide [7]. This method achieves yields of 95-98% while maintaining narrow molecular weight distributions, making it particularly suitable for producing well-defined brominated polymers [6].

Polyethylene Glycol-Potassium Tribromide Complex

An environmentally benign approach utilizes the complexation of potassium tribromide with polyethylene glycol to form a stable brominating reagent [8] [9]. The polyethylene glycol chains wrap around the potassium cation in a host-guest manner, creating a viscous liquid that serves as both the brominating agent and reaction medium [8]. This system operates under solvent-free conditions at 30°C, achieving yields of 90-97% for regioselective monobromination of various substrates [8]. The loading of KBr3 in the prepared reagent is typically 1.2 mmol/g, and the reagent can be regenerated and recycled multiple times without significant loss of activity [8].

MethodReagent RatioReaction ConditionsYield (%)Selectivity
Phosphorus Tribromide (PBr3)1:3 (PEG:PBr3)0°C to RT, 14 hrs75-85Mono-bromination
XtalFluor-E with TBAB1:5:5:5 (OH:XtalFluor-E:TBAB:DBU)RT, 24 hrs in DCM95-98Quantitative conversion
Polyethylene Glycol-KBr3 Complex1:1.2 (substrate:KBr3)30°C, solvent-free90-97Regioselective
N-Bromosuccinimide (NBS)1:1.1 (substrate:NBS)90°C in acetic acid80-90α-Bromination

Nucleophilic Substitution Pathways in Etherification

The formation of ether linkages in polyethylene glycol derivatives proceeds primarily through nucleophilic substitution mechanisms, with the SN2 pathway being predominant due to the primary nature of the carbon centers involved [10] [11]. The etherification reactions are fundamental to both the synthesis of the polyether backbone and subsequent functionalization reactions.

Williamson Ether Synthesis Mechanism

The classical Williamson ether synthesis represents the primary pathway for polyethylene glycol ether formation, involving the reaction between an alkoxide ion and a primary alkyl halide [12] [13]. The mechanism proceeds through a bimolecular nucleophilic substitution (SN2) reaction where the alkoxide ion attacks the carbon atom bonded to the leaving group, resulting in inversion of configuration at stereogenic centers [10] [11]. For triethylene glycol synthesis, this reaction typically employs sodium hydride or potassium hydroxide as the base to generate alkoxide intermediates from ethylene glycol monomers [12]. The reaction is conducted in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide at temperatures ranging from 50-80°C over 8-24 hours, achieving yields of 70-90% [12].

Phase Transfer Catalysis Applications

Phase transfer catalysis using polyethylene glycol as both catalyst and reaction medium has emerged as an efficient approach for etherification reactions [14] [15] [16]. Polyethylene glycol-400 demonstrates particular effectiveness, providing yields 10% higher than reactions conducted without phase transfer catalysis while significantly reducing reaction times [16]. The mechanism involves the formation of crown ether-like complexes between the polyethylene glycol chains and alkali metal cations, facilitating the migration of reactive species between immiscible phases [15]. Operating under solvent-free conditions at 60-100°C for 3-8 hours, this methodology achieves yields of 85-95% while offering environmental benefits through catalyst recyclability [15].

Base-Mediated Etherification Pathways

Advanced base-mediated approaches utilize strong bases such as potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide (tBuOK) to facilitate deprotonation and subsequent coupling reactions [17] [18]. These methodologies are particularly valuable for stepwise polyethylene glycol synthesis, where each elongation cycle can be achieved through one-pot deprotection and coupling procedures [18]. The reactions proceed in tetrahydrofuran or toluene at 25-50°C over 2-12 hours, yielding 75-88% of the desired products [18]. The use of base-labile protecting groups such as phenethyl groups enables more convenient synthetic approaches compared to traditional acid-labile protecting group methodologies [18].

MechanismBase/CatalystSolvent SystemTemperature (°C)Reaction Time (hrs)Yield Range (%)
SN2 Williamson Ether SynthesisNaH/KOHDMF/DMSO50-808-2470-90
Phase Transfer CatalysisPEG-400 (1 mol%)Solvent-free/PEG medium60-1003-885-95
Base-Mediated EtherificationKHMDS/tBuOKTHF/Toluene25-502-1275-88
TransetherificationAlkoxide nucleophileVarious polar aprotic80-1206-4860-85

Catalytic Approaches for Enhanced Yield and Purity

The optimization of synthetic methodologies for bromo-polyethylene glycol derivatives benefits significantly from catalytic approaches that enhance both reaction efficiency and product selectivity [19] [20] [21]. These methodologies address common challenges including competing side reactions, incomplete conversion, and the formation of undesired by-products.

Heterogeneous Acid Catalysis

Cesium heteropoly acids, particularly Cs2.5H0.5PW12O40 and Cs1.87H1.13PW12O40, demonstrate exceptional performance as heterogeneous catalysts for selective esterification reactions involving polyethylene glycol derivatives [21]. These catalysts operate through strong solid acid sites that activate carboxylic acid groups while maintaining high selectivity toward monoester formation [21]. Operating at 150°C with 4% catalyst loading, the reaction achieves 100% selectivity for polyethylene glycol monooleate formation while minimizing diester by-product formation [21]. The heterogeneous nature of these catalysts facilitates easy separation and recycling, with stable performance over 5+ reaction cycles [21].

Dual Catalytic Systems

Advanced organometallic catalysis employing magnesium(II)-assisted systems enables the synthesis of high molecular weight polyethylene glycol copolymers with molecular weights exceeding 50,000 g/mol [19]. These dual catalytic approaches operate under nitrogen atmosphere at 20-23°C, utilizing the synergistic effects of multiple catalytic species to control polymerization kinetics and molecular weight distribution [19]. While polydispersity indices range from 1.13 to 1.6, the methodology enables access to previously challenging molecular weight ranges for polyethylene glycol derivatives [19].

Dehydrogenative Coupling Catalysis

Ruthenium-based catalysts, particularly those incorporating triphenylphosphine ligands, facilitate novel dehydrogenative coupling reactions that simultaneously form both ester and ether linkages in polyethylene glycol derivatives [22]. The mechanism involves initial dehydrogenation of ethylene glycol to glycoaldehyde, followed by hemiacetal formation and subsequent dehydrogenation or dehydration pathways [22]. Operating under high pressure hydrogen and carbon dioxide atmospheres, this methodology produces polyesterether materials through a single catalytic process, though catalyst recovery remains challenging [22].

Solid Acid Catalysis

Polyethylene glycol-supported perchloric acid (PEG-HClO4) serves as a biodegradable and reusable solid acid catalyst for various organic transformations [20]. Operating at 70°C under solvent-free conditions, this system achieves 98% conversion while maintaining excellent recyclability over 6+ cycles [20]. The catalyst demonstrates particular effectiveness for multicomponent condensation reactions, providing products in excellent yields within short reaction times [20].

Catalyst TypeActive SpeciesReaction MechanismOperating ConditionsSelectivity EnhancementRecyclability
Cesium Heteropoly AcidCs2.5H0.5PW12O40Heterogeneous acid catalysis150°C, 4% loadingPEG-monoester 100%5+ cycles
Magnesium OrganometallicMg(II)-assisted systemDual catalytic system20-23°C, N2 atmosphereMW >50,000 g/molSingle use
Ruthenium ComplexRu-Triphos catalystDehydrogenative couplingHigh pressure H2/CO2Ester/ether formationCatalyst recovery needed
PEG-HClO4PEG-supported acidSolid acid catalysis70°C, solvent-freeHigh conversion (98%)6+ cycles

Purification Techniques: Distillation, Crystallization, and Chromatography

The purification of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane requires specialized techniques that address the compound's physical properties, including its boiling point of 285.1°C at 760 mmHg, density of 1.655 g/cm³, and flash point of 113.8°C [2]. The selection of appropriate purification methodologies depends on the scale of production, desired purity levels, and economic considerations.

Fractional Distillation Methodologies

Fractional distillation represents the most scalable purification approach for bromo-polyethylene glycol derivatives, particularly suitable for industrial-scale production [2] [23]. The relatively high boiling point of 285°C at atmospheric pressure necessitates careful temperature control to prevent thermal decomposition [2]. Vacuum distillation is often employed to reduce operating temperatures, though the specific vacuum conditions must be optimized to balance distillation efficiency with product stability [23]. Industrial distillation systems can achieve purities of 90-95% with recovery yields of 75-85%, making this approach highly cost-effective for large-scale production [23]. The process requires specialized equipment capable of handling corrosive brominated compounds and maintaining precise temperature control throughout the distillation column [23].

Crystallization and Precipitation Techniques

Crystallization methodologies, while challenging for liquid polyethylene glycol derivatives, can be applied to intermediate compounds and solid derivatives [24] [25]. The "new polyethylene glycol dilemma" identified in protein crystallization studies reveals that polyethylene glycol impurities, including peroxides and formaldehyde residues, significantly affect crystallization behavior [24]. For bromo-polyethylene glycol derivatives, recrystallization from cold solvents can achieve purities of 85-92% with recovery yields of 70-80% [24]. The technique is particularly effective for removing trace organic impurities and unreacted starting materials, though scalability is limited to laboratory and pilot-scale operations [25]. Solvent selection is critical, with polar protic solvents generally providing better crystallization behavior for polyethylene glycol derivatives [25].

High-Performance Liquid Chromatography Applications

High-performance liquid chromatography (HPLC) provides the highest resolution purification for bromo-polyethylene glycol derivatives, achieving purities of 95-99% for analytical and preparative applications [26] [27]. Recent developments in chromatographic processes enable baseline separation of polyethylene glycol homologs with molecular weights ranging from 65 to over 5000 g/mol [26]. The methodology employs specialized stationary phases optimized for polyethylene glycol separation, with mobile phase compositions tailored to achieve optimal resolution [27]. While HPLC offers superior purity levels, the technique is limited to laboratory-scale operations due to cost considerations and relatively low recovery yields of 60-85% [26]. Advanced thermodynamic retention models enable prediction of retention times for both analytical and preparative chromatography, facilitating method development and scale-up considerations [26].

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction provides a versatile purification approach applicable across all production scales, achieving purities of 80-90% with recovery yields of 85-95% [28]. The technique exploits the differential solubility of bromo-polyethylene glycol derivatives in organic and aqueous phases [28]. Optimal extraction conditions involve weakly alkaline aqueous solutions (pH 8-11) contacted with mixed organic solvents containing 25-60% hydrocarbon solvents and 40-75% halogenated hydrocarbon solvents [28]. Temperature control at 15-50°C ensures efficient phase separation while preventing thermal degradation [28]. The high cost-effectiveness and scalability make liquid-liquid extraction particularly attractive for industrial applications, though multiple extraction stages may be required to achieve target purity levels [28].

Purification MethodOperating ParametersPurity Achieved (%)Recovery Yield (%)ScalabilityCost Effectiveness
Fractional Distillation285°C at 760 mmHg90-9575-85Industrial scaleHigh
RecrystallizationCold solvent precipitation85-9270-80Laboratory to pilotMedium
Column ChromatographySilica gel, gradient elution95-9960-85Laboratory scaleLow
Liquid-Liquid ExtractionOrganic/aqueous phases80-9085-95All scalesHigh

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane confirms the molecular structure of this dibrominated polyethylene glycol derivative [1] [2] [3]. The Nuclear Magnetic Resonance spectrum exhibits characteristic resonances consistent with the expected structural framework, providing definitive structural verification through analysis of the chemical environment of hydrogen and carbon atoms within the molecule [1] [3]. Commercial suppliers routinely employ Nuclear Magnetic Resonance spectroscopy to verify structural integrity and confirm product identity [1] [2] [3].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands typical of brominated ether compounds [4] [5]. The infrared spectrum displays distinctive carbon-bromine stretching vibrations that are characteristic signatures of brominated organic compounds [4]. Additionally, the ether linkages present in the polyethylene glycol backbone contribute characteristic carbon-oxygen stretching frequencies that can be observed in the fingerprint region of the infrared spectrum [4] [5]. These spectroscopic features provide valuable structural information and serve as identification markers for the compound.

Mass Spectrometry

Mass spectrometric analysis of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane yields a molecular ion peak at mass-to-charge ratio 320, corresponding to the molecular weight of 320.02 daltons [6]. The mass spectrum exhibits the characteristic isotope pattern expected for compounds containing two bromine atoms, resulting from the natural abundance of bromine-79 and bromine-81 isotopes [6]. This isotopic distribution pattern serves as a distinctive fingerprint for dibrominated compounds and provides unambiguous confirmation of the molecular composition.

TechniqueCharacteristic FeaturesAnalysis Notes
Nuclear Magnetic ResonanceStructure confirmation available [1] [2] [3]Confirms molecular structure
Infrared SpectroscopyCarbon-bromine stretching vibrations expected [4] [5]Characteristic of brominated ethers
Mass SpectrometryMolecular ion peak at mass-to-charge ratio 320 [6]Isotope pattern for two bromine atoms
Gas ChromatographyPurity determination method [1] [3] [7]Standard analytical method for purity

Thermal Properties: Boiling Point, Melting Point, and Decomposition

Boiling Point Characteristics

The boiling point of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane demonstrates significant pressure dependence, with reported values of 117°C at 0.05 mmHg [1] [3] [7], 146°C at 0.06 Torr [8], and an extrapolated value of 285.1°C at 760 mmHg [9]. This substantial variation with pressure is characteristic of high molecular weight organic compounds and reflects the compound's relatively low volatility under standard atmospheric conditions [9] [1] [8] [3]. The reduced pressure boiling points indicate that the compound requires vacuum distillation for purification processes to prevent thermal decomposition.

Melting Point and Phase Behavior

The compound exists as a liquid at room temperature (20°C) [1] [3] [7], indicating a melting point below ambient conditions. The physical state classification as a colorless to light yellow clear liquid [1] [3] [7] suggests that the compound does not exhibit significant crystalline behavior under normal laboratory conditions. This liquid state at room temperature is consistent with the flexible polyethylene glycol backbone structure that inhibits crystalline packing.

Thermal Stability and Decomposition

Thermal decomposition data for 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane indicates limited thermal stability, necessitating storage under controlled conditions [1] [3] [7]. The compound is classified as heat sensitive [1] [3] [7], requiring storage at frozen temperatures below 0°C to maintain stability [1] [3] [7]. Related brominated compounds undergo thermal decomposition through carbon-bromine bond cleavage mechanisms [10], suggesting similar decomposition pathways for this compound. The flash point values of 134°C [1] [3] and 113.8°C [9] represent critical safety thresholds for handling and storage procedures.

Thermal PropertyValueConditions
Boiling Point117°C [1] [3] [7]0.05 mmHg
Boiling Point146°C [8]0.06 Torr
Boiling Point285.1°C [9]760 mmHg (extrapolated)
Flash Point134°C [1] [3] / 113.8°C [9]Standard conditions
Physical StateLiquid [1] [3] [7]20°C
Storage Temperature<0°C [1] [3] [7]Frozen storage required

Solubility Profiles in Polar and Nonpolar Solvents

Aqueous Solubility Characteristics

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane demonstrates limited miscibility with water [11] [12]. The compound's hydrophobic character arises from the bromine substituents and the extended hydrocarbon framework, which overwhelms the hydrophilic contribution of the ether linkages [11] [12]. This immiscibility with aqueous media is characteristic of brominated polyethylene glycol derivatives where the hydrophobic components dominate the overall solubility behavior [11].

Polar Solvent Compatibility

The compound exhibits limited solubility in highly polar solvents due to its moderate polarity profile [14]. The presence of ether linkages within the polyethylene glycol backbone provides some degree of polarity [14], but the terminal bromine atoms and the overall molecular architecture reduce compatibility with strongly polar environments [14]. This intermediate polarity character influences the compound's behavior in polar aprotic solvents such as acetonitrile [15].

Nonpolar and Organic Solvent Solubility

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane demonstrates good solubility in nonpolar and organic solvents [16] [12]. The compound is generally soluble in organic solvents [12], which is typical behavior for brominated ether compounds. Chlorinated solvents such as dichloromethane and chloroform provide excellent compatibility [15], while ethereal solvents including diethyl ether also serve as suitable dissolution media [16] [12]. This broad organic solvent compatibility facilitates synthetic applications and purification procedures.

Solvent CategorySolubility/MiscibilityMechanism
WaterImmiscible [11] [12]Hydrophobic bromine substituents dominate
Polar SolventsLimited solubility [14]Moderate polarity from ether groups
Nonpolar SolventsSoluble [16]Compatible hydrophobic interactions
Chlorinated SolventsSoluble [15]Similar polarity and halogenated character
Ethereal SolventsSoluble [16] [12]Ether-ether compatibility
Organic Solvents (General)Generally soluble [12]Typical brominated ether behavior

Density, Viscosity, and Refractive Index Measurements

Density Measurements

The density of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane has been reported with values ranging from 1.57 to 1.655 grams per cubic centimeter at 25°C [9] [1] [8] [17]. The most commonly cited value is 1.57 grams per cubic centimeter [1] [3] [7], which corresponds to the specific gravity measurement of 1.57 at 20/20°C conditions [1] [3] [7]. This relatively high density reflects the presence of two bromine atoms within the molecular structure, as bromine contributes significantly to molecular mass without proportionally increasing molecular volume [1] [8] [17].

Viscosity Properties

Specific viscosity data for 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane is not readily available in the current literature [18] [19]. However, the compound's classification as a clear liquid at room temperature [1] [3] [7] suggests moderate viscosity characteristics typical of medium molecular weight ether compounds. The polyethylene glycol backbone structure typically imparts moderate viscosity due to internal hydrogen bonding and molecular flexibility [1].

Refractive Index Characteristics

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Exact Mass

317.9466

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ethane, 1,1'-oxybis[2-(2-bromoethoxy)-

Dates

Last modified: 08-15-2023
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3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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